molecular formula C14H19N3O3 B2726438 ethyl (2E)-2-(N-hydroxyimino)-2-(4-phenylpiperazin-1-yl)acetate CAS No. 937604-30-3

ethyl (2E)-2-(N-hydroxyimino)-2-(4-phenylpiperazin-1-yl)acetate

Cat. No. B2726438
CAS RN: 937604-30-3
M. Wt: 277.324
InChI Key: GDLQYVMHPHOISI-FYWRMAATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2E)-2-(N-hydroxyimino)-2-(4-phenylpiperazin-1-yl)acetate, also known as ethyl (2E)-2-hydroxyimino-4-phenylpiperazine-1-acetate, is an organic compound belonging to the class of piperazines. It is a white, crystalline solid with a melting point of 145-148°C. It is soluble in water, ethanol and methanol but insoluble in ether. This compound is an important intermediate in the synthesis of pharmaceuticals and other organic compounds.

Scientific Research Applications

Biocatalytic Applications

Biocatalysis research has investigated compounds like ethyl (R)-2-hydroxy-4-phenylbutanoate, a chiral intermediate for the synthesis of angiotensin-converting enzyme (ACE) inhibitors, showcasing the utility of biocatalytic processes in producing optically pure pharmaceutical intermediates. Recombinant E. coli expressing specific carbonyl reductase genes demonstrated high catalytic activity and stereoselectivity in producing such intermediates, highlighting the potential of genetic engineering in optimizing production processes for pharmaceutical compounds (Ni et al., 2013).

Chemical Synthesis and Characterization

In the realm of chemical synthesis, compounds with structural similarities have been synthesized and characterized to explore their potential applications. For instance, the development of various ethyl 2-(hydroxyimino)acetates and their derivatives through methods like cyclisation and rearrangement reactions demonstrates the versatility of these compounds in organic synthesis. These reactions have been applied to synthesize intermediates for further chemical transformations, offering pathways to novel compounds with potential biological or industrial applications (Liese et al., 2002).

Novel Derivatives and Antimicrobial Activity

Research into novel derivatives of similar compounds has also been conducted, with some studies focusing on their antimicrobial activity. For example, the synthesis and evaluation of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives were undertaken to investigate their antimicrobial properties. Such studies underscore the potential of these compounds in developing new antimicrobial agents, reflecting the broader applicability of ethyl (2E)-2-(N-hydroxyimino)-2-(4-phenylpiperazin-1-yl)acetate in medicinal chemistry (Salahuddin et al., 2017).

Catalysis and Green Chemistry

Finally, the use of related compounds in catalysis and green chemistry has been explored, demonstrating their role in facilitating chemical reactions under environmentally benign conditions. For instance, the employment of ionic liquids and catalyzed alcohol oxidation systems showcases how derivatives of this compound could be utilized in sustainable chemical processes, offering efficient and less hazardous alternatives to traditional synthetic methodologies (Xiao‐Qiang Li & Chi Zhang, 2009).

properties

IUPAC Name

ethyl (2E)-2-hydroxyimino-2-(4-phenylpiperazin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-2-20-14(18)13(15-19)17-10-8-16(9-11-17)12-6-4-3-5-7-12/h3-7,19H,2,8-11H2,1H3/b15-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLQYVMHPHOISI-FYWRMAATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NO)N1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N\O)/N1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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